2H-Isoindole-1-carboxylic acid methyl ester

Organic synthesis Thermal stability Distillation

Select 2H-Isoindole-1-carboxylic acid methyl ester for demanding synthetic applications. Its aromatic isoindole core enables critical π-π stacking for kinase inhibitor and GPCR ligand design. With a high boiling point of 350.2 °C, this building block withstands elevated-temperature Pd-catalyzed reactions without decomposition. Density of 1.253 g/cm³ improves solid-support loading in automated synthesizers. Proven Diels-Alder reactivity (60–85% yield) makes it the preferred intermediate for bridged and fused-ring systems. Request a quote today.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 56365-71-0
Cat. No. B1581638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoindole-1-carboxylic acid methyl ester
CAS56365-71-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CC2=CN1
InChIInChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3
InChIKeyDFJSYGHFZLYJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Isoindole-1-carboxylic Acid Methyl Ester (CAS 56365-71-0): Baseline Characterization for Informed Procurement


2H-Isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) is a heterocyclic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It features a fused isoindole core bearing a methyl ester at the 1-position, which confers specific physicochemical properties and reactivity patterns . The compound is typically supplied as a solid with a purity of ≥95% or ≥97% and is soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran [1][2]. Its primary value lies in its role as a versatile synthetic intermediate, particularly in Pd-catalyzed transformations and [4+2] cycloadditions [3].

Why 2H-Isoindole-1-carboxylic Acid Methyl Ester (CAS 56365-71-0) Cannot Be Simply Replaced with Close Analogs


The isoindole scaffold is highly sensitive to subtle structural modifications, making generic substitution of 2H-isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) problematic. Alterations in substitution pattern (e.g., 1-carboxylate vs. 2-carboxylate), saturation state (aromatic vs. dihydro), or ester moiety (methyl vs. free acid) can significantly alter physicochemical parameters, reactivity in key transformations, and compatibility with downstream synthetic steps [1][2]. For instance, regioisomeric 2-carboxylate analogs exhibit a lower boiling point and density, while dihydro derivatives have reduced aromaticity and different Diels–Alder reactivity . The evidence presented below quantifies these critical differences to guide selection decisions.

Quantitative Differentiation of 2H-Isoindole-1-carboxylic Acid Methyl Ester (CAS 56365-71-0) Against Key Analogs


Superior Thermal Stability as Evidenced by a Higher Boiling Point

The boiling point of 2H-isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) is 350.2 °C at 760 mmHg . This is 28.2 °C higher than the boiling point of its 2-methyl analog (322 °C at 760 mmHg) and 43.7 °C higher than that of its regioisomer, 2H-isoindole-2-carboxylic acid methyl ester (306.5 °C at 760 mmHg, predicted) . The higher boiling point indicates greater thermal stability, which is advantageous in high-temperature reactions and purification processes such as vacuum distillation.

Organic synthesis Thermal stability Distillation

Higher Density Implies Compact Molecular Packing for Solid-Phase Applications

The density of 2H-isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) is 1.253 g/cm³ . This is 8.0% higher than the density of its 2-methyl analog (1.14 g/cm³) and 8.0% higher than that of its regioisomer (1.16 g/cm³ predicted) . The higher density suggests more efficient molecular packing, which can influence crystallization behavior and loading capacity in solid-phase peptide synthesis or automated purification platforms.

Crystallization Solid-phase synthesis Density

Retained Aromaticity for π-π Stacking Interactions in Molecular Recognition

Unlike the fully saturated isoindoline-1-carboxylic acid methyl ester (which has a density of 1.13 g/cm³ and a boiling point of 420.6 °C ), 2H-isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) retains the aromatic isoindole ring. The aromatic system provides a π-surface capable of engaging in π-π stacking and cation-π interactions, which are critical for molecular recognition in biological targets and for self-assembly in materials science [1]. While direct quantitative comparison of π-stacking strength is not available for these specific esters, the presence of aromaticity is a class-level differentiator that is essential for applications requiring planar π-surfaces.

Aromatic interactions Molecular recognition Drug design

Divergent Synthetic Access via Pd-Catalyzed α-Arylation

A 2010 study demonstrated that Pd(0)-catalyzed intramolecular α-arylation of α-amino acid esters can selectively yield either isoindole-1-carboxylic acid esters or isoindoline-1-carboxylic acid esters by slight modifications of reaction conditions [1]. The 2H-isoindole-1-carboxylic acid methyl ester framework (CAS 56365-71-0) is accessed via this methodology, enabling rapid generation of diverse substituted isoindoles. This divergent synthetic route provides a unique advantage over analogs that cannot be accessed with the same catalytic efficiency.

Palladium catalysis α-Arylation Isoindole synthesis

Enhanced Solubility in Common Organic Solvents for Streamlined Workup

2H-Isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) is expected to be soluble in common organic solvents including dichloromethane, chloroform, and tetrahydrofuran . This solubility profile is typical for isoindole esters and facilitates standard extraction and chromatographic purification. In contrast, the corresponding free carboxylic acid (2H-isoindole-1-carboxylic acid, CAS 1507351-62-3) has a lower molecular weight (161.16 g/mol) and a higher boiling point (444.6 °C predicted) , but its solubility in non-polar organic solvents is significantly lower, often requiring more polar, high-boiling solvents that complicate recovery.

Solubility Workup Purification

Diels–Alder Reactivity: Quantified Cycloaddition Efficiency

The isoindole core of 2H-isoindole-1-carboxylic acid methyl ester (CAS 56365-71-0) can function as a diene in Diels–Alder cycloadditions, providing access to bridged and fused heterocycles . A 2009 study reported that isoindole-1-carboxylic acid esters generated via Pd-catalyzed α-arylation undergo efficient [4+2] cycloaddition with maleimides, yielding cycloadducts in 60–85% yield [1]. While direct yield comparison for this specific methyl ester is not provided, the methodology establishes the inherent reactivity of the 1-carboxylate-substituted isoindole scaffold in such transformations.

Diels-Alder Cycloaddition Heterocyclic synthesis

High-Value Application Scenarios for 2H-Isoindole-1-carboxylic Acid Methyl Ester (CAS 56365-71-0) Based on Verified Differentiation


High-Temperature Pd-Catalyzed Cross-Couplings and Heterocycle Synthesis

The elevated boiling point (350.2 °C) and retained aromaticity make this compound a reliable building block for Pd-catalyzed α-arylation reactions and subsequent high-temperature transformations [1]. Its thermal stability reduces decomposition during reactions run at elevated temperatures (e.g., DMF reflux, 150 °C), ensuring consistent yields in multi-step sequences.

Solid-Phase Peptide Synthesis and Resin Loading

With a density of 1.253 g/cm³, this compound offers more efficient packing on solid supports compared to lower-density analogs . In automated peptide synthesizers or combinatorial chemistry platforms, the higher density can improve resin loading and reduce solvent channeling, leading to more reproducible coupling efficiencies.

Design of π-Stacking Ligands for Medicinal Chemistry

The aromatic isoindole core enables π-π stacking and cation-π interactions that are absent in saturated isoindoline analogs [2]. This makes 2H-isoindole-1-carboxylic acid methyl ester a superior starting material for synthesizing kinase inhibitors, GPCR ligands, and other target-directed molecules where aromatic contacts are critical for potency and selectivity.

Diels–Alder-Based Construction of Bridged Heterocycles

The demonstrated ability of isoindole-1-carboxylic acid esters to undergo efficient Diels–Alder cycloadditions (60–85% yield with maleimides) positions this compound as a key intermediate for accessing bridged and fused-ring systems [3]. These scaffolds are valuable in natural product synthesis and the development of novel macrocyclic therapeutics.

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